

comparative receptor binding chlormadinone acetate metabolites

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Compound Focus: Chlormadinone

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Comparative Receptor Binding of CMA and Metabolites

The table below summarizes the **dissociation constants (Ki values)** for CMA and its metabolites binding to human progesterone, androgen, and glucocorticoid receptors, as sourced from a 2009 comparative study [1]. A lower Ki value indicates a higher binding affinity for the receptor.

Compound	Progesterone Receptor (nM)	Androgen Receptor (nM)	Glucocorticoid Receptor (nM)
CMA	2.5	3.8	16
3β-OH-CMA	6.0	20	21
3α-OH-CMA	13	83	69
Reference Agonist	R5020 (4.3 nM)	Methyltrienolone (2.9 nM)	Dexamethasone (1.2 nM)

Key Conclusions from the Data:

- CMA has high, dual affinity:** CMA binds with high and nearly equal affinity to the progesterone receptor (PR) and the androgen receptor (AR), and has a moderate affinity for the glucocorticoid

receptor (GR) [1].

- **Metabolites have reduced affinity:** The hydroxy metabolites (3 α -OH-CMA and 3 β -OH-CMA) show a consistent pattern of reduced binding affinity across all three receptors compared to the parent CMA compound [1].
- **Affinity ranking:** For all receptor types, the order of binding affinity is consistently **CMA > 3 β -OH-CMA > 3 α -OH-CMA**, with 3 α -OH-CMA having the lowest affinity [1].

Functional Activities & Clinical Relevance

The receptor binding profile translates into specific functional activities, as confirmed in animal studies and clinical trials.

- **Progestogenic and Anti-androgenic Activity:** In vivo studies confirm that CMA, 3 α -OH-CMA, and 3 β -OH-CMA all exhibit **progestomimetic** (e.g., in the rabbit endometrial proliferation test) and **antiandrogenic** activities (e.g., inhibiting testosterone-stimulated growth in rats) [1]. This anti-androgenic effect is the basis for the clinical use of CMA-containing oral contraceptives (e.g., in combination with Ethinyl Estradiol, EE) to treat acne, with studies showing significant improvement in acne lesions [2].
- **Glucocorticoid Activity:** CMA and 3 α -OH-CMA demonstrated glucocorticoid properties in animal models (e.g., reducing thymus and adrenal gland weights in rats), while 3 β -OH-CMA did not show this activity [1].
- **Novel Tissue-Building Effects:** Recent research has identified that CMA can also promote cell differentiation in hard tissues. It enhances **osteoblast differentiation** in human bone marrow-derived mesenchymal stem cells and **odontogenic differentiation** in human dental pulp cells. These effects are mediated through the **ERK signaling pathway** [3] [4].

Experimental Protocols for Key Data

The core quantitative binding data was generated using established in vitro methodologies.

1. In Vitro Receptor Binding Assay [1]

- **Objective:** To determine the binding affinity (K_i) of test compounds for human progesterone, androgen, and glucocorticoid receptors.
- **Methodology:** Competitive binding assays were performed. The receptor was incubated with a radiolabeled reference ligand (e.g., R5020 for PR) and increasing concentrations of the unlabeled test compound (CMA or its metabolites).

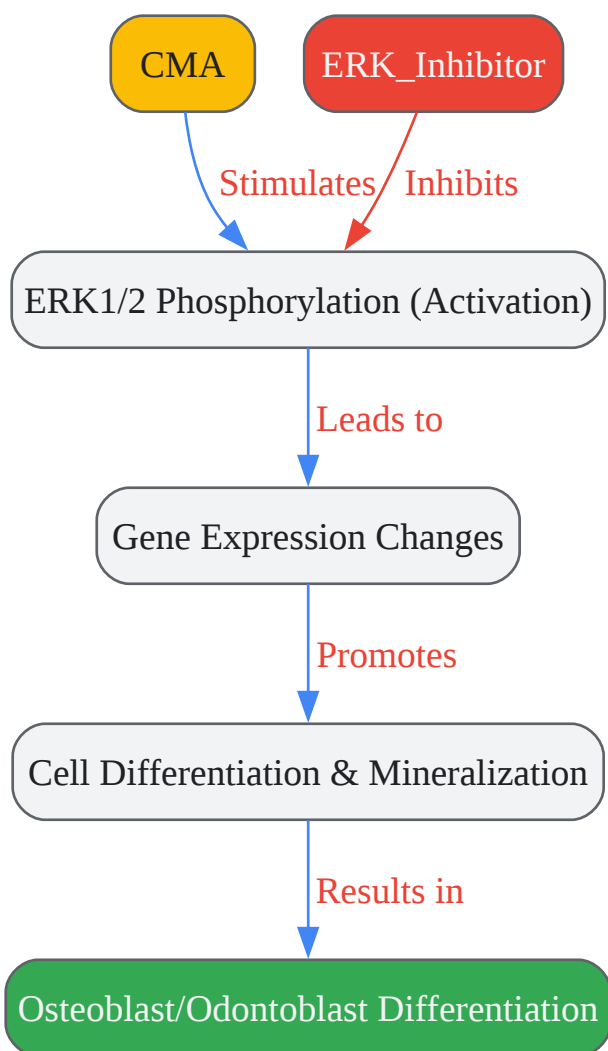
- **Measurement:** The K_i (inhibition constant) was calculated from the concentration of the test compound required to displace 50% of the specific binding of the radiolabeled ligand.

2. In Vivo Anti-androgenic Activity Test [1]

- **Objective:** To evaluate the functional anti-androgenic effect of the compounds.
- **Animal Model:** Castrated, testosterone-treated immature male rats.
- **Treatment:** Test compounds (CMA, 3α -OH-CMA, 3β -OH-CMA) were administered orally for 7 days.
- **Endpoint:** Weights of the ventral prostate and seminal vesicles were measured. Anti-androgenic activity is indicated by a significant reduction in the weight of these androgen-sensitive organs compared to the control group receiving testosterone alone.

CMA in Osteogenic & Odontogenic Differentiation: ERK Signaling Pathway

The following diagram illustrates the signaling pathway through which CMA promotes the differentiation of mesenchymal stem cells into bone-forming osteoblasts and tooth dentin-forming odontoblasts, based on findings from multiple studies [3] [4].



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The search results did not contain sufficient information to detail the experimental workflow for the binding assays in a flowchart.

Key Takeaways for Professionals

- **Receptor Profile:** CMA is a potent ligand with high affinity for PR and AR, and moderate affinity for GR. Its metabolites are active but less potent.
- **Functional Correlates:** The binding data explains its primary therapeutic actions: strong progestogenic and anti-androgenic effects, with potential glucocorticoid activity at higher doses.
- **Emerging Role:** Beyond its classic hormonal actions, CMA shows promise in promoting hard tissue formation via the ERK pathway, suggesting potential repurposing in regenerative medicine.

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